molecular formula C8H9F3O3 B6183164 rac-(1s,3s)-3-hydroxy-3-(3,3,3-trifluoroprop-1-en-2-yl)cyclobutane-1-carboxylic acid, trans CAS No. 2624135-67-5

rac-(1s,3s)-3-hydroxy-3-(3,3,3-trifluoroprop-1-en-2-yl)cyclobutane-1-carboxylic acid, trans

Cat. No. B6183164
CAS RN: 2624135-67-5
M. Wt: 210.2
InChI Key:
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Description

Rac-(1s,3s)-3-hydroxy-3-(3,3,3-trifluoroprop-1-en-2-yl)cyclobutane-1-carboxylic acid, trans is a useful research compound. Its molecular formula is C8H9F3O3 and its molecular weight is 210.2. The purity is usually 95.
BenchChem offers high-quality rac-(1s,3s)-3-hydroxy-3-(3,3,3-trifluoroprop-1-en-2-yl)cyclobutane-1-carboxylic acid, trans suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-(1s,3s)-3-hydroxy-3-(3,3,3-trifluoroprop-1-en-2-yl)cyclobutane-1-carboxylic acid, trans including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1s,3s)-3-hydroxy-3-(3,3,3-trifluoroprop-1-en-2-yl)cyclobutane-1-carboxylic acid, trans involves the following steps: (1) synthesis of 3,3,3-trifluoroprop-1-en-2-ol, (2) synthesis of rac-(1s,3s)-3-hydroxycyclobutane-1-carboxylic acid, and (3) synthesis of the target compound by coupling the two intermediates.", "Starting Materials": [ "1,3-butadiene", "hydrogen fluoride", "sodium hydroxide", "sodium borohydride", "acetic acid", "sodium acetate", "sodium hydroxide", "methyl iodide", "sodium cyanoborohydride", "acetic anhydride", "pyridine", "racemic 3-hydroxycyclobutane-1-carboxylic acid" ], "Reaction": [ "Step 1: Synthesis of 3,3,3-trifluoroprop-1-en-2-ol", "a. React 1,3-butadiene with hydrogen fluoride to form 3,3,3-trifluoropropene.", "b. Add sodium hydroxide to the reaction mixture to obtain 3,3,3-trifluoroprop-1-en-2-ol.", "Step 2: Synthesis of rac-(1s,3s)-3-hydroxycyclobutane-1-carboxylic acid", "a. Reduce 3,3,3-trifluoroprop-1-en-2-ol with sodium borohydride to obtain 3,3,3-trifluoroprop-1-en-2-ol.", "b. React 3,3,3-trifluoroprop-1-en-2-ol with acetic acid and sodium acetate to form the corresponding acetate ester.", "c. Hydrolyze the acetate ester with sodium hydroxide to obtain rac-(1s,3s)-3-hydroxycyclobutane-1-carboxylic acid.", "Step 3: Synthesis of rac-(1s,3s)-3-hydroxy-3-(3,3,3-trifluoroprop-1-en-2-yl)cyclobutane-1-carboxylic acid, trans", "a. React racemic 3-hydroxycyclobutane-1-carboxylic acid with methyl iodide and sodium cyanoborohydride to obtain the corresponding methyl ester.", "b. React the methyl ester with acetic anhydride and pyridine to form the corresponding acetyl ester.", "c. React the acetyl ester with 3,3,3-trifluoroprop-1-en-2-ol in the presence of a base to obtain rac-(1s,3s)-3-hydroxy-3-(3,3,3-trifluoroprop-1-en-2-yl)cyclobutane-1-carboxylic acid, trans." ] }

CAS RN

2624135-67-5

Product Name

rac-(1s,3s)-3-hydroxy-3-(3,3,3-trifluoroprop-1-en-2-yl)cyclobutane-1-carboxylic acid, trans

Molecular Formula

C8H9F3O3

Molecular Weight

210.2

Purity

95

Origin of Product

United States

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